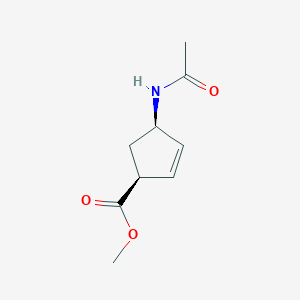
(1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester
説明
Methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate is a chemical compound with a unique structure that includes a cyclopentene ring substituted with an acetamido group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentadiene, which undergoes a series of reactions to introduce the necessary functional groups.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid intermediate with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
Methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
類似化合物との比較
Similar Compounds
Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate: Similar structure but with an amino group instead of an acetamido group.
Methyl (1S,4R)-4-hydroxycyclopent-2-ene-1-carboxylate: Similar structure but with a hydroxy group instead of an acetamido group.
Uniqueness
Methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
(1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester, with the CAS number 61865-49-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₉H₁₃N₁O₃
- Molar Mass: 183.2 g/mol
- Solubility: Soluble in chloroform, dichloromethane, DMSO, and methanol .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:
- Mechanism: The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis, making it effective against various strains of bacteria.
- Case Study: A study demonstrated that derivatives of this compound showed enhanced activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest potential applications in cancer therapy:
- Mechanism: The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Research Findings: In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been explored to understand its structure-activity relationship. Variations in the acetylamino group have been shown to influence biological activity significantly:
特性
IUPAC Name |
methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJBWENICROWTO-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326967 | |
| Record name | NSC624590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61865-49-4 | |
| Record name | NSC624590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















